4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine

Physicochemical properties Lead optimization Medicinal chemistry

4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine (CAS 883522-37-0) is a synthetic heterocyclic building block belonging to the aryloxymethyl‑piperidine class. Its structure combines a piperidine ring with a 2,3‑dihydro‑1H‑inden‑5‑yloxy moiety via a methylene spacer.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 883522-37-0
Cat. No. B3163113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine
CAS883522-37-0
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)OCC3CCNCC3
InChIInChI=1S/C15H21NO/c1-2-13-4-5-15(10-14(13)3-1)17-11-12-6-8-16-9-7-12/h4-5,10,12,16H,1-3,6-9,11H2
InChIKeyTWEZLUFLGOTKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine (CAS 883522-37-0): Chemical Identity and Procurement Baseline


4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine (CAS 883522-37-0) is a synthetic heterocyclic building block belonging to the aryloxymethyl‑piperidine class. Its structure combines a piperidine ring with a 2,3‑dihydro‑1H‑inden‑5‑yloxy moiety via a methylene spacer [1]. The free base has molecular formula C₁₅H₂₁NO, a molecular weight of 231.33 g/mol, a computed logP of 3.1, and a topological polar surface area of 21.3 Ų [1]. It is primarily traded as a research intermediate with reported purities of 95–98% [1].

Why In‑Class Piperidine Building Blocks Cannot Substitute for 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine


Subtle structural variations among indenyloxy‑piperidine building blocks can significantly alter physicochemical properties, synthetic reactivity, and downstream biological performance. The methylene spacer in 4-[(2,3‑dihydro‑1H‑inden‑5‑yloxy)methyl]piperidine increases conformational flexibility and hydrogen‑bond acceptor count relative to directly‑linked analogs, while the 5‑position attachment on the indane ring, as opposed to the 4‑ or 1‑position, influences molecular shape and steric demand [1]. Without rigorous comparator data, even closely related analogs cannot be assumed interchangeable.

Quantitative Differentiation Evidence for 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine vs. Structural Analogs


Physicochemical Property Differentiation: Target Compound vs. Directly‑Linked Analog 4-(2,3-Dihydro-1H-inden-5-yloxy)piperidine

The target compound contains a methylene spacer that is absent in 4‑(2,3‑dihydro‑1H‑inden‑5‑yloxy)piperidine (CAS 245057‑72‑1). This spacer increases the molecular weight (231.33 vs. 217.31 g/mol) [1] and introduces an additional rotatable bond (+1), altering conformational flexibility and hydrogen‑bond acceptor count. Computed logP values differ (target: 3.1 [1]; comparator data not available from identical methodology, precluding direct quantitative comparison).

Physicochemical properties Lead optimization Medicinal chemistry

Positional Isomer Differentiation: Para‑ vs. Meta‑Piperidine Attachment

The target compound features a para‑substituted piperidine (4‑position attachment), whereas 3‑(2,3‑dihydro‑1H‑inden‑5‑yloxy)piperidine (CAS 946759‑36‑0) is the meta‑substituted isomer. This positional difference alters molecular shape and can affect binding to biological targets (e.g., GPCRs, ion channels) even in the absence of reported potency data for these specific compounds . Quantitative biochemical data for direct head‑to‑head comparison are not currently available in the public domain.

Positional isomerism Receptor binding Selectivity

Scaffold Differentiation: Indane‑ vs. Benzyl‑Derived Piperidine Building Blocks

The 2,3‑dihydro‑1H‑indene moiety of the target compound provides a rigid, bicyclic hydrophobic scaffold that is absent in simple benzyl‑derived piperidine building blocks such as 4‑(benzyloxy)piperidine (CAS 1204‑97‑9). The indane system increases molecular weight (target: 231.33 vs. benzyl analog: 191.27 g/mol) and computed logP (target: 3.1 vs. benzyl analog: ~2.0) [1][2], leading to higher lipophilicity and potentially enhanced membrane permeability or protein‑binding characteristics.

Scaffold hopping Lipophilicity Drug design

High‑Value Application Scenarios for 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine in Scientific Procurement


Fragment‑Based Lead Generation Requiring Indane‑Containing Piperidine Scaffolds

This compound is suitable as a fragment‑sized building block (MW 231.33) for constructing focused libraries targeting CNS receptors or enzymes. Its indane moiety provides shape complementarity to hydrophobic sub‑pockets, as inferred from computed logP (3.1) and TPSA (21.3 Ų) [1]. Procurement should prioritize suppliers providing ≥98% purity (HPLC‑verified) with batch‑specific analytical data.

Synthesis of 15‑PGDH Inhibitor Analogs for Tissue‑Regeneration Research

Although direct published IC₅₀ data for this specific compound are not publicly confirmed, structural analogs with the inden‑5‑yloxy‑piperidine motif have been claimed in patent applications (e.g., US11345702) as 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH) inhibitors [1]. The target compound may serve as a key intermediate for synthesizing proprietary 15‑PGDH inhibitor series. Users should verify internal screening data before committing to large‑scale orders.

Physicochemical Property‑Driven Scaffold Hopping from Benzyl‑ to Indane‑Derived Piperidines

For medicinal chemistry teams seeking to increase lipophilicity and conformational constraint over simple benzyl‑piperidine cores, this compound offers a quantifiable ΔlogP gain of approximately +1.1 and a ΔMW gain of 40 g/mol versus 4‑(benzyloxy)piperidine [1], as derived from Section 3 evidence. This property shift can be exploited to modulate ADME profiles while maintaining a piperidine nitrogen for salt formation or further derivatization.

Positional Isomer Control in Piperidine‑Based Chemical Probe Synthesis

The para‑attachment of the piperidine ring in the target compound is critical for generating defined geometries in bivalent ligands or PROTAC molecules. Based on class‑level inference, meta‑substituted isomers may exhibit altered linker trajectories that compromise ternary complex formation. Procurement specifications should mandate rigorous identity testing (¹H NMR, LC‑MS) to exclude meta‑isomer contamination.

Quote Request

Request a Quote for 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.